molecular formula C11H12ClNO4 B1354796 Tert-butyl 2-chloro-5-nitrobenzoate CAS No. 55233-05-1

Tert-butyl 2-chloro-5-nitrobenzoate

Cat. No.: B1354796
CAS No.: 55233-05-1
M. Wt: 257.67 g/mol
InChI Key: UCERYJRYDLVOAD-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Organic Chemistry

The primary significance of compounds like tert-butyl 2-chloro-5-nitrobenzoate lies in their utility as precursors and intermediates in the synthesis of complex organic molecules, particularly heterocyclic compounds. Halogenated nitrobenzoic acids and their derivatives are recognized as valuable building blocks. For instance, the related 4-chloro-2-fluoro-5-nitrobenzoic acid is a multireactive compound used in heterocyclic oriented synthesis (HOS) to produce various condensed nitrogenous cycles, which are significant in modern drug discovery. nih.govconsensus.app The parent acid of the title compound, 2-chloro-5-nitrobenzoic acid, is utilized in the synthesis of potential antibacterial agents, novel LSD1 inhibitors with antiproliferative activity, and cathepsin L inhibitors. chemicalbook.com The ester form, this compound, serves as a protected version of the carboxylic acid, allowing for reactions at other sites of the molecule before revealing the acid functionality, a common strategy in complex syntheses.

Historical Evolution of Halogenated Nitrobenzoates and their Ester Derivatives

The history of halogenated nitrobenzoates is intrinsically linked to the broader development of industrial organic chemistry. Nitroaromatic compounds, including halogenated variants, have been used as starting materials for a wide array of products, such as pesticides and other fine chemicals. nih.gov The synthesis of these compounds typically involves electrophilic aromatic substitution reactions, a cornerstone of organic chemistry. The nitration of aromatic compounds like methyl benzoate (B1203000), for example, is a well-established regioselective reaction that demonstrates the directing effects of substituents on a benzene (B151609) ring. rsc.org

The production of the parent 2-chloro-5-nitrobenzoic acid often starts from o-chlorobenzoic acid, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. patsnap.comgoogle.com The subsequent esterification to form the tert-butyl ester is a standard procedure to protect the carboxylic acid group. This historical development highlights a progression from bulk chemical production to the synthesis of highly specialized molecules for applications in fields like medicinal chemistry. nih.govnih.gov

Elucidating Structural Features and their Intrinsic Influence on Molecular Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups attached to the benzene ring.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through inductive and resonance effects. It strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself. nih.govlearncbse.in

Chloro Group (-Cl): As a halogen, it is also electron-withdrawing via induction, further deactivating the ring. However, it is an ortho-, para-director for electrophilic substitution due to its ability to donate a lone pair of electrons through resonance. The combined effect of the chloro and nitro groups makes electrophilic substitution on this ring challenging.

Tert-butyl Ester Group (-COOC(CH₃)₃): This group is deactivating towards electrophilic substitution. The bulky tert-butyl group provides significant steric hindrance, which can influence the approach of reagents to the adjacent chloro group and the ortho-position on the ring. learncbse.in

The electron-deficient nature of the aromatic ring, caused by the nitro and chloro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can replace the chloro group. The parent acid, 2-chloro-5-nitrobenzoic acid, undergoes regioselective amination reactions with various amines, demonstrating this reactivity pattern. chemicalbook.com The orientation of the nitro group relative to the plane of the benzene ring can also impact reactivity, a feature observed in similar structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. researchgate.net

Interactive Data Table: Properties of this compound and its Parent Acid

PropertyThis compound2-Chloro-5-nitrobenzoic acid
CAS Number 55233-05-1 sigmaaldrich.com2516-96-3 nih.govchemscene.com
Molecular Formula C₁₁H₁₂ClNO₄ sigmaaldrich.comC₇H₄ClNO₄ nih.govchemscene.com
Molecular Weight 257.67 g/mol sigmaaldrich.com201.56 g/mol nih.govchemscene.com
Melting Point Not available165-168 °C chemicalbook.com
Key Functional Groups Tert-butyl ester, Chloro, NitroCarboxylic acid, Chloro, Nitro
Primary Synthetic Use Synthetic IntermediateBuilding block for heterocycles chemicalbook.com

Identification of Key Research Gaps and Articulation of Comprehensive Investigation Objectives

Despite the established utility of the parent acid and related compounds, specific research concerning this compound is less prevalent. This points to several key research gaps and objectives for future investigation:

Exploration of Novel Synthetic Applications: While the parent acid is a known building block, the specific reaction pathways and synthetic potential of the tert-butyl ester have not been fully explored. A key objective would be to investigate its use in solid-phase synthesis, similar to related compounds, to generate libraries of complex molecules for biological screening. nih.govconsensus.app

Detailed Mechanistic Studies: Comprehensive studies on the kinetics and mechanisms of reactions involving this compound are lacking. Investigating the regioselectivity of nucleophilic aromatic substitution reactions in the presence of the bulky tert-butyl ester would provide valuable insights for synthetic chemists.

Development of Greener Synthetic Routes: The traditional nitration methods for producing the precursor acid involve harsh acidic conditions. patsnap.com Research into more environmentally benign synthesis and esterification processes would align with the principles of green chemistry.

Biodegradation and Environmental Fate: The recalcitrance of many nitroaromatic compounds to biodegradation is a known environmental issue. nih.gov A significant research gap exists in understanding the environmental fate and potential biodegradation pathways for this compound. Future studies could focus on identifying microorganisms or enzymatic systems capable of degrading this compound, addressing its environmental persistence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERYJRYDLVOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444104
Record name t-butyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55233-05-1
Record name t-butyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Tert Butyl 2 Chloro 5 Nitrobenzoate

Direct Esterification Approaches for Tert-butyl 2-chloro-5-nitrobenzoate

Direct synthesis of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group and the requirement for acidic conditions which can be incompatible with sensitive substrates. However, modern synthetic methods offer several powerful approaches for this transformation.

One promising strategy involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate. This method has been shown to be effective for the tert-butylation of various carboxylic acids, proceeding much faster and in higher yields compared to conventional methods. The reaction can convert carboxylic acids into their corresponding tert-butyl esters in high yields, often in the presence of only a catalytic amount of Tf₂NH. thieme-connect.comthieme.de

Another approach is the use of tert-butyl acetoacetate in the presence of a catalytic amount of acid. This method is advantageous as it generates only low pressures, making it suitable for standard laboratory glassware. researchgate.net Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group, offering a more efficient, versatile, and sustainable process compared to traditional batch methods. rsc.org While these methods have been applied to a range of carboxylic acids, their specific application to 2-chloro-5-nitrobenzoic acid provides a direct and potentially high-yield route to the target compound, this compound.

Precursor-Based Synthesis Strategies for this compound

A more common and often more practical approach involves the synthesis of a key precursor, 2-chloro-5-nitrobenzoic acid, followed by its esterification. This two-step process allows for greater control and purification at the intermediate stage.

Synthesis Pathways for 2-Chloro-5-nitrobenzoic Acid (Key Precursor)

The synthesis of 2-chloro-5-nitrobenzoic acid is a critical step, and several routes have been established, starting from different materials.

The most conventional method for preparing 2-chloro-5-nitrobenzoic acid is the nitration of o-chlorobenzoic acid. guidechem.com This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reactant ratios, are crucial for maximizing the yield of the desired 5-nitro isomer and minimizing the formation of by-products like 2-chloro-3-nitrobenzoic acid. guidechem.comgoogleapis.com

Several variations of this procedure exist, with optimizations aimed at improving yield and purity. For instance, maintaining a low reaction temperature (below 0°C) during the addition of the nitrating mixture can help prevent the formation of undesired by-products. prepchem.com Post-reaction processing, including alkaline dissolution and acid precipitation, is often employed to purify the final product to a high chromatographic purity. patsnap.comgoogle.com A method using a microchannel reactor has also been developed, which shortens reaction time, reduces energy consumption, and improves safety and yield by ensuring efficient heat and mass transfer. google.com

Below is a table summarizing various reported conditions for the nitration of o-chlorobenzoic acid:

Starting MaterialNitrating AgentTemperatureReaction TimeYieldPurityReference
o-Chlorobenzoic acid80% Nitric Acid / 100% Sulfuric AcidBelow 0°C10-12 hours92%- prepchem.com
o-Chlorobenzoic acidNitric Acid / Sulfuric Acid30°C>2 hours85%99.5% guidechem.comgoogle.com
o-Chlorobenzoic acidNitric Acid / Sulfuric Acid40°C--- patsnap.com
o-Chlorobenzoic acidNitric Acid / Sulfuric Acid0-5°C5 hours-- googleapis.com

An alternative synthetic route has been developed starting from 2-chloro-4-fluorotoluene to produce the analogous compound, 2-chloro-4-fluoro-5-nitrobenzoic acid. This multi-step process begins with a photochlorination free-radical reaction to synthesize 2-chloro-4-fluorobenzylidene dichloride. google.com This intermediate is then subjected to nitration using a mixed acid, followed by hydrolysis and oxidation to yield the final carboxylic acid product. google.com This pathway involves four reactions carried out in three steps and can achieve a total yield of over 80%. google.com The synthesis of the intermediate 2-chloro-4-fluoro-5-nitrobenzotrichloride is a key part of this process. patsnap.com

Derivatization of 2-chloro-5-nitrobenzoic acid can be achieved through various pathways, including metal catalyst-free amination. A notable method involves a microwave-assisted, regioselective amination reaction. acs.orgacs.orgelsevierpure.com This process reacts 2-chloro-5-nitrobenzoic acid with a wide range of aliphatic and aromatic amines without the need for a solvent or a catalyst. acs.orgacs.org The reactions are rapid, typically completing within 5-30 minutes at temperatures between 80-120°C, and can produce N-substituted 5-nitroanthranilic acid derivatives in isolated yields of up to >99%. acs.orgelsevierpure.com This efficient and green chemistry approach is also suitable for upscaling. acs.org

Optimized Esterification of 2-Chloro-5-nitrobenzoic Acid with tert-Butyl Alcohol

The final step in the precursor-based strategy is the esterification of 2-chloro-5-nitrobenzoic acid with tert-butyl alcohol. This reaction can be challenging due to the steric hindrance of the tertiary alcohol. One effective method for synthesizing esters from hindered tertiary alcohols involves the use of lithium tert-butoxide, formed by reacting tert-butyl alcohol with n-butyllithium. orgsyn.org The resulting alkoxide can then react with the acid chloride of the precursor (2-chloro-5-nitrobenzoyl chloride) to form the desired tert-butyl ester in good yields. orgsyn.org

Another approach involves the use of 4-dimethylaminopyridine (DMAP) or calcined hydrotalcite as catalysts. These have been shown to facilitate the esterification of various carboxylic acids with tert-butyl alcohol, providing moderate to good yields. researchgate.net While not specifically detailed for 2-chloro-5-nitrobenzoic acid, these established methods for esterifying other carboxylic acids with tert-butyl alcohol represent optimized pathways that could be readily adapted.

Strategic Considerations for Reaction Conditions and Catalytic Systems

The direct esterification of 2-chloro-5-nitrobenzoic acid with tert-butanol (B103910) is a common approach. However, due to the bulky tert-butyl group, this reaction is often slow and requires specific catalytic systems to proceed at a reasonable rate.

Acid Catalysis: Strong acid catalysts are typically employed to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of tert-butanol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is generally carried out in an excess of tert-butanol, which also serves as the solvent. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Alternative Tert-butylation Methods: Given the challenges associated with direct esterification with tert-butanol, alternative methods for introducing the tert-butyl ester group are often considered.

Reaction with Isobutylene (B52900): This method involves the acid-catalyzed addition of the carboxylic acid to isobutylene. The reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylate. Strong acids like sulfuric acid or trifluoromethanesulfonic acid are effective catalysts for this transformation.

Use of Tert-butylating Agents: Several reagents have been developed for the tert-butylation of carboxylic acids under milder conditions.

Di-tert-butyl dicarbonate (Boc₂O): In the presence of a base such as 4-(dimethylamino)pyridine (DMAP), Boc₂O can efficiently convert carboxylic acids to their tert-butyl esters. This method is often preferred for substrates sensitive to strong acids.

Tert-butyl 2,2,2-trichloroacetimidate: This reagent, used in the presence of a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), provides another mild route to tert-butyl esters.

A recent development involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which acts as both the solvent and the tert-butyl source. This method has shown high efficiency for the tert-butylation of various carboxylic acids.

Catalyst SystemReagentsTypical ConditionsAdvantagesDisadvantages
Strong Acid 2-chloro-5-nitrobenzoic acid, tert-butanolReflux with azeotropic water removalReadily available and inexpensive catalystsHarsh conditions, potential for side reactions
Isobutylene 2-chloro-5-nitrobenzoic acid, isobutyleneStrong acid catalyst (e.g., H₂SO₄)High atom economyRequires handling of a flammable gas
Boc₂O/DMAP 2-chloro-5-nitrobenzoic acid, Boc₂O, DMAPRoom temperature or gentle heatingMild reaction conditionsStoichiometric use of Boc₂O
Tf₂NH 2-chloro-5-nitrobenzoic acid, tert-butyl acetateCatalytic Tf₂NHHigh efficiency, mild conditionsCatalyst can be expensive
Methodologies for Yield Enhancement and Product Purity Optimization

Maximizing the yield and ensuring the high purity of this compound are critical for its use in subsequent synthetic steps.

Yield Enhancement:

Equilibrium Shift: In direct esterification reactions, effectively removing water is paramount. This can be optimized by the choice of a suitable azeotroping solvent and efficient operation of the Dean-Stark trap.

Stoichiometry: Using an excess of the less expensive reagent, typically tert-butanol or isobutylene, can drive the reaction to completion.

Catalyst Loading: The optimal catalyst loading should be determined experimentally to balance reaction rate and potential side reactions. Excessive amounts of strong acid catalysts can lead to dehydration of tert-butanol to isobutylene or other undesired reactions.

Reaction Time and Temperature: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent product degradation or byproduct formation from prolonged heating.

Product Purity Optimization:

The primary impurity in the synthesis of 2-chloro-5-nitrobenzoic acid, the precursor to the target ester, is often the isomeric 2-chloro-3-nitrobenzoic acid. The separation of these isomers can be challenging. Therefore, purification of the final ester product is essential.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is typically determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For this compound, a non-polar solvent or a mixture of solvents might be suitable.

Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds. For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, can be used as the mobile phase to achieve separation from impurities.

Washing: Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) can remove any unreacted carboxylic acid. Subsequent washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate, is standard practice before final purification.

Purification MethodPrincipleApplication for this compound
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Effective for removing both isomeric and process-related impurities. Solvent screening is necessary.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase.Highly effective for separating closely related isomers and other byproducts.
Aqueous Washing Removal of acidic or water-soluble impurities.Useful for removing unreacted 2-chloro-5-nitrobenzoic acid and water-soluble salts.

Exploration of Alternative Synthetic Pathways and Analogous Preparations

Comparative Synthesis of Related tert-Butyl Halogenated Nitrobenzoate Derivatives

The synthetic strategies employed for this compound can be extended to the preparation of other halogenated nitrobenzoate derivatives. The nature and position of the halogen and nitro groups on the benzene (B151609) ring can influence the reactivity of the carboxylic acid and may necessitate modifications to the reaction conditions.

For instance, the synthesis of tert-butyl 4-chloro-3-nitrobenzoate and tert-butyl 2-bromo-5-nitrobenzoate would follow similar esterification protocols. However, the electronic effects of the substituents might alter the acidity of the carboxylic acid and its susceptibility to esterification. A comparative study of these syntheses would involve evaluating the efficiency of different catalytic systems and reaction conditions for each analogue.

DerivativeStarting MaterialKey Synthetic Considerations
tert-Butyl 4-chloro-3-nitrobenzoate4-chloro-3-nitrobenzoic acidThe para-chloro and meta-nitro groups influence the electronic density of the carboxyl group, potentially affecting the reaction rate of esterification.
tert-Butyl 2-bromo-5-nitrobenzoate2-bromo-5-nitrobenzoic acidThe steric hindrance from the ortho-bromo group might be slightly greater than that of the chloro group, potentially requiring more forcing reaction conditions or a more active catalyst.
tert-Butyl 2-chloro-4-nitrobenzoate2-chloro-4-nitrobenzoic acidThe electronic withdrawing effect of the para-nitro group is more pronounced, which could increase the acidity of the carboxylic acid and facilitate esterification.

A systematic comparison would likely reveal trends in reactivity based on the electronic and steric properties of the substituents, providing valuable insights for the rational design of synthetic routes to a broader range of halogenated nitrobenzoate esters.

Stereoselective Synthesis of Analogues Incorporating C-H Activation Strategies

The direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis, offering more atom- and step-economical routes to complex molecules. While the direct synthesis of this compound via C-H activation is not a standard approach, this strategy can be envisioned for the synthesis of more complex analogues.

The nitro group is known to be a directing group in certain C-H activation reactions, typically directing functionalization to the ortho position. This regioselectivity can be exploited to introduce additional substituents onto the aromatic ring of a pre-formed nitrobenzoate ester.

For example, a palladium-catalyzed C-H arylation of a suitable nitrobenzoate precursor could be employed to introduce an aryl group at a specific position. The stereoselectivity in such reactions is often controlled by the use of chiral ligands on the metal catalyst. This approach would be particularly relevant for the synthesis of chiral analogues where a stereocenter is introduced through the C-H activation step.

Recent advances have demonstrated the utility of C-H activation in the functionalization of nitroarenes, opening up new avenues for the synthesis of complex nitroaromatic compounds. nih.gov While the direct application to the synthesis of analogues of this compound is still an area for exploration, the principles of stereoselective C-H activation offer a promising strategy for accessing novel and structurally diverse derivatives. noaa.gov

Reactivity Profiles and Comprehensive Chemical Transformations of Tert Butyl 2 Chloro 5 Nitrobenzoate

Ester Moiety Reactivity and Functional Group Interconversions

The tert-butyl ester group is a significant feature of the molecule, primarily influencing reactions at the carbonyl carbon. Its bulky nature and electronic properties allow for specific transformations that can be controlled under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, and tert-butanol (B103910). This reaction is typically carried out under acidic conditions. The mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester is notable because it proceeds via an SN1 pathway. rsc.org Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl carbocation, which is a good leaving group. This carbocation is then captured by a nucleophile, such as water, to form tert-butanol.

Transesterification: It is also possible to convert the tert-butyl ester into other esters through transesterification. This process involves reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. For instance, treatment with methanol (B129727) under acidic conditions would likely yield methyl 2-chloro-5-nitrobenzoate. The reaction equilibrium can be shifted towards the desired product by using the new alcohol as the solvent.

The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. youtube.com This class of reactions involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the leaving group, which in this case is the tert-butoxide ion. youtube.com

The reactivity of esters in nucleophilic acyl substitution is moderate, less than that of acid halides but greater than that of amides. youtube.com This allows for the conversion of the ester into a variety of other functional groups. For example, reaction with an amine (R-NH₂) can produce the corresponding N-substituted amide.

Table 1: Examples of Nucleophilic Acyl Substitution Products

NucleophileProduct
Ammonia (NH₃)2-chloro-5-nitrobenzamide
Primary Amine (RNH₂)N-alkyl-2-chloro-5-nitrobenzamide
Hydrazine (H₂NNH₂)2-chloro-5-nitrobenzoylhydrazide
Hydroxide (OH⁻)2-chloro-5-nitrobenzoate (after hydrolysis)

Aromatic Ring Transformations and Substituent Effects

The substituents on the benzene (B151609) ring—the chlorine atom, the nitro group, and the ester group—profoundly influence its reactivity. The strong electron-withdrawing nature of the nitro group, in particular, dominates the chemical behavior of the aromatic system.

The nitro group is readily reduced to an amino group (NH₂), a transformation that is fundamental in the synthesis of aromatic amines. niscpr.res.in This reduction can be achieved with high selectivity, leaving the ester and chloro functionalities intact. niscpr.res.in Common methods include catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.com The resulting product is tert-butyl 5-amino-2-chlorobenzoate. This transformation is crucial as it converts a strongly deactivating, meta-directing group (NO₂) into a strongly activating, ortho, para-directing group (NH₂). masterorganicchemistry.com

Table 2: Reagents for Selective Nitro Group Reduction

Reagent SystemConditionsNotes
H₂, Pd/C, PtO₂, or NiCatalytic amount, various solvents (e.g., ethanol, ethyl acetate)A common and clean method for hydrogenation. masterorganicchemistry.com
Fe, Sn, or Zn with HClStoichiometric metal, acidic mediumClassic method for nitro group reduction. masterorganicchemistry.com
SnCl₂EthanolProvides a non-aqueous system for the reduction. masterorganicchemistry.com
Hydrazine glyoxylate (B1226380) with Zn or MgRoom temperatureAn effective and rapid method for selective reduction in the presence of other reducible groups. niscpr.res.in

The chlorine atom on the aromatic ring is susceptible to replacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is greatly facilitated by the presence of the strongly electron-withdrawing nitro group positioned para to the chlorine. youtube.commsu.edu The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com

The SNAr reaction proceeds in two steps: addition of the nucleophile to the carbon bearing the leaving group (chlorine), followed by the elimination of the chloride ion to restore aromaticity. msu.edu This pathway allows for the introduction of a wide range of substituents in place of the chlorine atom.

Table 3: Potential SNAr Reactions and Products

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)tert-butyl 2-hydroxy-5-nitrobenzoate
AlkoxideSodium Methoxide (NaOCH₃)tert-butyl 2-methoxy-5-nitrobenzoate
AmineAmmonia (NH₃) or Alkylamine (RNH₂)tert-butyl 2-amino-5-nitrobenzoate or tert-butyl 2-(alkylamino)-5-nitrobenzoate
ThiolateSodium Thiophenoxide (NaSPh)tert-butyl 5-nitro-2-(phenylthio)benzoate

Electrophilic aromatic substitution (EAS) on the benzene ring of tert-butyl 2-chloro-5-nitrobenzoate is significantly challenging. The ring is highly deactivated due to the presence of three electron-withdrawing groups: the nitro group (-NO₂), the chloro group (-Cl), and the tert-butoxycarbonyl group (-COOBut). youtube.com Such groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.commasterorganicchemistry.com

If an EAS reaction were to be forced under harsh conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The chloro group is an ortho, para-director, while the nitro and ester groups are meta-directors. youtube.com Considering the positions of the current substituents:

The position ortho to the chlorine (C-3) is also meta to the nitro group.

The other position ortho to the chlorine (C-1) is occupied.

The position meta to both the nitro group (C-3) and the ester group (C-3) is the same.

Reactivity Considerations of the tert-Butyl Group

The tert-butyl group in this compound is a key functional moiety that significantly influences the compound's reactivity. Its bulky nature provides steric hindrance, while its electronic properties allow for specific chemical transformations. The stability of the corresponding tert-butyl carbocation is a driving force for many of its reactions.

Selective Cleavage Reactions of the tert-Butyl Ester

The cleavage of the tert-butyl ester to yield the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, is a fundamental transformation. The bulky tert-butyl group allows for selective cleavage under conditions that may leave other functional groups, such as the chloro and nitro substituents on the aromatic ring, intact.

Several methods have been developed for the deprotection of tert-butyl esters, which can be applied to this compound. These methods often exploit the stability of the tert-butyl cation that is formed as a leaving group.

Acid-Catalyzed Hydrolysis: Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent is a common method. The reaction proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). youtube.com

Thermolytic Cleavage: Heating tert-butyl esters can lead to elimination of isobutylene through a six-membered cyclic transition state, yielding the carboxylic acid. youtube.com This method can be advantageous when acidic conditions are not desirable.

Lewis Acid-Mediated Cleavage: Systems involving Lewis acids can facilitate the selective cleavage of tert-butyl esters. For instance, a system using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters in the presence of other sensitive groups like N-Boc protecting groups. organic-chemistry.orgnih.gov This method proceeds under relatively mild conditions. organic-chemistry.org

Silica (B1680970) Gel-Promoted Cleavage: Refluxing in toluene (B28343) with silica gel has also been reported as a method for the cleavage of tert-butyl esters to the corresponding carboxylic acids in good yields. researchgate.net

Below is a table summarizing various conditions for the selective cleavage of tert-butyl esters, applicable to this compound.

Reagent/ConditionSolventTemperatureKey Features
Trifluoroacetic Acid (TFA)DichloromethaneRoom TemperatureCommon, efficient, strongly acidic.
Hydrochloric Acid (HCl)Dioxane/WaterVariesStandard acidic hydrolysis.
Heat (Thermolysis)High-boiling solvent or neatElevatedAvoids acidic reagents, elimination mechanism.
CeCl₃·7H₂O / NaIAcetonitrileRefluxMild, selective over some other protecting groups. organic-chemistry.org
Silica GelTolueneRefluxHeterogeneous, relatively mild conditions. researchgate.net

Oxidative Transformations of the tert-Butyl Group

While the tert-butyl group is generally resistant to many oxidizing agents, specific conditions can lead to its transformation. google.com For a molecule like this compound, which contains an aromatic ring, the tert-butyl group is attached via an ester linkage and not directly to the ring. Therefore, oxidative transformations would primarily target the ester functionality or the aromatic ring itself rather than the alkyl group in the same way as a directly attached tert-butyl group.

However, considering the reactivity of tert-butyl groups attached to aromatic systems provides context for potential side reactions or further transformations under harsh oxidative conditions.

Oxidation to Carboxylic Acids: A patented process describes the oxidation of tertiary-butyl groups directly attached to an aromatic ring into the corresponding aromatic carboxylic acid. google.com This involves reacting the compound with nitrogen dioxide (NO₂) gas at temperatures exceeding 160°C in an inert solvent. google.com While the substrate in this article is an ester, this indicates the potential for C-C bond cleavage of the tert-butyl group under specific, highly reactive conditions.

Radical-Mediated Oxidation: In aqueous environments, hydroxyl radicals (HO•) can attack aromatic compounds. nih.gov While the primary attack is often on the aromatic ring, leading to hydroxylation and potential ring-cleavage, oxidation of alkyl side-chains can also occur. nih.gov For this compound, such conditions could potentially lead to complex mixtures of oxidized products.

In-depth Mechanistic Investigations of Key Chemical Transformations

The reactions of the tert-butyl ester group are well-studied, providing a solid foundation for understanding the behavior of this compound. The stability of the tert-butyl carbocation is central to these mechanisms.

Solvolysis Mechanisms and Transition State Analysis of tert-Butyl Esters

The solvolysis of tert-butyl esters, like that of tert-butyl halides, is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction. ncert.nic.in This mechanism is favored due to the formation of a stable tertiary carbocation intermediate.

The process occurs in two main steps:

Ionization: The C-O bond of the ester undergoes slow cleavage to form a planar tert-butyl carbocation and the 2-chloro-5-nitrobenzoate anion. This is the rate-determining step of the reaction. ncert.nic.inamherst.edu

Nucleophilic Attack: The carbocation is then rapidly attacked by a solvent molecule (the nucleophile), such as water or an alcohol, to form the final product (tert-butanol or a tert-butyl ether, respectively) and releasing a proton. amherst.edu

Transition State Analysis: The transition state of the rate-determining step is of significant interest. Studies on the solvolysis of tert-butyl halides show that the transition state is highly dipolar. nih.govresearchgate.netrsc.org It possesses a significant partial positive charge on the carbon atom and a partial negative charge on the leaving group. This transition state is stabilized by both nucleophilic (hydrogen bond basic) and electrophilic (hydrogen bond acidic) solvents. nih.govresearchgate.netrsc.org While there has been considerable debate, some evidence suggests that nucleophilic solvent participation in stabilizing the developing carbocation can influence the reaction rate. rsc.orgnih.gov The bulky nature of the tert-butyl group, however, can sterically hinder the approach of nucleophiles to the carbon atom. ncert.nic.in

FeatureDescription
Reaction Type Sₙ1 (Substitution Nucleophilic Unimolecular) ncert.nic.in
Intermediate tert-Butyl carbocation ncert.nic.in
Rate-Determining Step Heterolytic cleavage of the C-O bond to form the carbocation amherst.edu
Transition State Highly dipolar, stabilized by polar protic solvents nih.govresearchgate.net
Solvent Effects Rate is increased by polar protic solvents that can solvate both the developing carbocation and the leaving group anion. amherst.edursc.org

Detailed Kinetic and Reaction Pathway Studies

The kinetics of Sₙ1 solvolysis reactions are typically first-order, meaning the rate of the reaction depends only on the concentration of the substrate, in this case, this compound. ncert.nic.in

Rate = k [this compound]

The rate of solvolysis is influenced by several factors:

Solvent Polarity: The use of polar protic solvents (e.g., water, ethanol, acetic acid) significantly accelerates the reaction. ncert.nic.inamherst.edu These solvents are effective at stabilizing the charged transition state and the resulting ions.

Temperature: Increasing the temperature increases the reaction rate, as it provides the necessary activation energy for the bond cleavage in the rate-determining step. amherst.edu

Leaving Group: The stability of the leaving group (the carboxylate anion) can also affect the rate. For this compound, the electron-withdrawing chloro and nitro groups help to stabilize the negative charge on the benzoate (B1203000) anion, making it a relatively good leaving group.

Kinetic studies allow for the determination of activation parameters, such as the activation energy (Ea), which provides insight into the energy barrier of the reaction. By measuring reaction rates at different temperatures, it is possible to construct an Arrhenius plot and calculate these parameters, further elucidating the reaction pathway. amherst.edu

Applications of Tert Butyl 2 Chloro 5 Nitrobenzoate As a Versatile Synthetic Intermediate

Precursor Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The substituted benzoate (B1203000) structure of tert-butyl 2-chloro-5-nitrobenzoate makes it a useful building block for creating the complex molecular architectures required for biologically active compounds. It serves as a starting point for constructing key fragments of several investigational drugs.

While the tert-butyl group is a well-established protecting group for carboxylic acids in organic synthesis, a direct, published synthetic route to the potent loop diuretic Bumetanide using this compound as a key intermediate is not prominently documented in scientific literature. synarchive.comharvard.edu Existing patented syntheses of Bumetanide typically start from other precursors, such as p-chlorobenzoic acid or 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. google.comresearchgate.net

This compound is a precursor to a key structural component used in the synthesis of a novel class of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) inverse-agonists. These compounds are under investigation as potential cancer therapeutics, particularly for muscle-invasive luminal bladder cancer where the PPARγ pathway is a critical driver. synarchive.comdokumen.pub

In the synthesis of these potential anticancer agents, the 2-chloro-5-nitrobenzoyl fragment acts as a "covalent warhead." This group is designed to react with and form a covalent bond with the target protein, leading to its inhibition. The synthetic pathway involves first preparing the corresponding acid chloride, 2-chloro-5-nitrobenzoyl chloride, from the parent carboxylic acid. synarchive.comdokumen.pub This acid chloride is then reacted with various aniline (B41778) derivatives, such as those containing a benzoxazole (B165842) core, to form the final amide-linked inverse-agonists. dokumen.pub

The use of this compound allows for the protection of the carboxylic acid group while other synthetic transformations are carried out on different parts of the molecule. The tert-butyl ester can then be hydrolyzed to the free acid before its conversion to the highly reactive acid chloride needed for the final coupling step. Research has led to the discovery of potent compounds, such as BAY-4931 and BAY-0069, which effectively repress PPARγ target genes and show antiproliferative effects in cancer cell lines. synarchive.comdokumen.pub

Table 1: Key Intermediates in the Synthesis of PPARγ Inverse-Agonists

Compound NameRole in SynthesisReference
2-Chloro-5-nitrobenzoic acidParent acid for the "covalent warhead" synarchive.comdokumen.pub
2-Chloro-5-nitrobenzoyl chlorideActivated "covalent warhead" for coupling synarchive.comdokumen.pub
2-(2-Methylphenyl)-1,3-benzoxazol-5-amineAniline core for coupling with the warhead dokumen.pub
Tert-butyl 2-chloro-5-(methylcarbamoyl)benzoateA related intermediate with a modified nitro group synarchive.comdokumen.pub

The nuclear receptor PPARγ is a well-established drug target for type 2 diabetes, with agonist drugs (e.g., pioglitazone) being used clinically to improve insulin (B600854) sensitivity. dokumen.pub However, the compounds synthesized using the this compound framework are PPARγ inverse-agonists, which have the opposite effect of agonists; they repress the basal activity of the receptor. synarchive.comdokumen.pub

Consequently, while the molecular target (PPARγ) is relevant to diabetes, the specific therapeutic application for the inverse-agonists derived from this compound is primarily in oncology research. dokumen.pubchemscene.com There is no clear evidence in the reviewed literature of this specific precursor being used to develop antidiabetic agents.

Building Block for the Preparation of Agrochemicals and Specialized Chemical Products

The parent compound, 2-chloro-5-nitrobenzoic acid, is recognized as a useful intermediate in the synthesis of pesticide molecules. The combination of a chlorine atom and a nitro group on the benzene (B151609) ring provides multiple reaction sites for building more complex structures common in agrochemicals. The nitro group can be reduced to an amine, which can then undergo a wide variety of further reactions, while the chlorine atom can be substituted via nucleophilic aromatic substitution.

While specific examples of commercial agrochemicals synthesized directly from this compound are not widely documented, its role as a protected form of the parent acid makes it an inherently valuable building block for this purpose. The use of the tert-butyl ester allows chemists to perform reactions on other parts of the molecule, such as modification of the nitro group, without interference from the acidic proton of the carboxylic acid, thereby facilitating cleaner reactions and potentially higher yields in the synthesis of specialized chemical products.

Application in the Synthesis of Advanced Materials and Functional Compounds

The reactivity of the chloro and nitro substituents on the aromatic ring of 2-chloro-5-nitrobenzoic acid, the parent acid of the tert-butyl ester, makes it a candidate for the synthesis of functional materials. These materials have properties that can be exploited in electronics, optics, or sensor technology.

There is no information in the reviewed scientific literature that documents the use of this compound in the specific construction of unsymmetric bent-core compounds or liquid crystals. However, the parent acid has been successfully used to create other types of advanced functional materials. Research has shown that 2-chloro-5-nitrobenzoic acid can act as a ligand, reacting with Europium(III) ions to form a one-dimensional coordination polymer. This resulting material exhibits red luminescence, a property of interest for applications in optical devices and sensors. This demonstrates the utility of the core chemical structure in the field of materials science.

Contribution to the Synthesis of Dyes and Pigments

While direct literature on the application of this compound in dye manufacturing is highly specific, the utility of its parent compound, 2-chloro-5-nitrobenzoic acid, is well-documented as a key intermediate for dyes and pigments. nbinno.comsdichem.com The synthesis of many dyes relies on the strategic introduction and modification of functional groups on an aromatic scaffold to create a chromophore, the part of a molecule responsible for its color.

The 2-chloro-5-nitrobenzoic acid structure is valuable for several reasons:

The nitro group can be readily reduced to an amino group (-NH₂). Aromatic amines are fundamental precursors for azo dyes, which are a large class of colored compounds, through a process called diazotization and coupling.

The chloro group can be substituted by other functional groups through nucleophilic aromatic substitution, allowing for the attachment of different auxochromes (groups that modify the chromophore's color).

In this context, this compound serves as a "protected" form of the acid. In a multi-step synthesis, a chemist might wish to first perform a reaction on the nitro or chloro group. Using the tert-butyl ester prevents the carboxylic acid from interfering with these reactions. Once the desired modifications are complete, the tert-butyl group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent reactions, such as forming an amide bond to link the dye to a fabric or polymer. For example, 2-chloro-5-nitrobenzoic acid is a precursor for 2-chloro-5-aminobenzoic acid, a compound used in producing dyes and pigments. nbinno.com The use of the tert-butyl ester facilitates a cleaner synthesis pathway for such transformations.

Precursor in the Formation of Specific Polymer Materials

The field of materials science leverages complex organic molecules to build polymers with specific, high-value properties such as luminescence, conductivity, or thermal stability. Research has shown that 2-chloro-5-nitrobenzoic acid can act as a ligand in the formation of coordination polymers. sigmaaldrich.comchemicalbook.com Specifically, it has been used to form a one-dimensional coordination polymer with Europium(III) that exhibits red luminescence. sigmaaldrich.comchemicalbook.com Such materials have potential applications in sensors, optical devices, and lighting.

In the synthesis of these advanced materials, this compound can be employed as a soluble and stable precursor. The bulky tert-butyl group can enhance solubility in organic solvents, which is often a critical factor for achieving controlled polymerization and creating high-quality polymer films or crystals. The synthetic strategy would involve preparing the polymer backbone using the ester and then, in a final step, cleaving the tert-butyl group to allow the now-free carboxylic acid to coordinate with the metal ions (like Europium) to complete the functional polymer structure. This approach provides greater control over the polymerization process and the final material's properties.

Advanced Spectroscopic and Structural Elucidation Studies of Tert Butyl 2 Chloro 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of tert-butyl 2-chloro-5-nitrobenzoate provides specific information about the electronic environment of the hydrogen atoms. The spectrum is characterized by signals from both the aromatic ring and the tert-butyl group. The three aromatic protons are chemically distinct and appear as a complex splitting pattern in the downfield region, typically between 7.5 and 8.5 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the chloro and nitro substituents. The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet in the upfield region, typically around 1.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4Doublet (d)1HAromatic H
~8.2Doublet of Doublets (dd)1HAromatic H
~7.7Doublet (d)1HAromatic H
~1.6Singlet (s)9H-C(CH₃)₃

Note: Predicted values are based on analysis of similar structures; actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of eight distinct signals are expected, as the three methyl carbons of the tert-butyl group are equivalent. The carbonyl carbon of the ester group appears significantly downfield, typically in the 160-165 ppm range. The six aromatic carbons resonate in the 120-150 ppm region, with their exact shifts influenced by the attached chloro and nitro groups. The quaternary carbon of the tert-butyl group is observed around 80-85 ppm, while the equivalent methyl carbons produce a signal around 28 ppm. docbrown.info Quaternary carbons, such as the one bonded to the chlorine atom and the ester group, often show weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~163C=O (Ester Carbonyl)
~148C-NO₂
~141C-Cl
~135Aromatic CH
~131C-C=O
~127Aromatic CH
~124Aromatic CH
~83-C (CH₃)₃ (Quaternary)
~28-C(C H₃)₃ (Methyl)

Note: Predicted values are based on analysis of similar structures like 2-chloro-5-nitrobenzoic acid and tert-butyl compounds; actual experimental values may vary slightly. docbrown.infochemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound displays several key absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A prominent band around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester are typically found in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-Cl stretching vibration is observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range. nist.govresearchgate.net

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic
~2980C-H Stretchtert-Butyl
~1730C=O StretchEster
~1530Asymmetric N-O StretchNitro
~1350Symmetric N-O StretchNitro
1300-1100C-O StretchEster
~750C-Cl StretchAryl Halide

Note: Values are typical for the assigned functional groups and may shift based on the complete molecular structure and sample phase. nist.govresearchgate.net

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂ClNO₄, corresponding to a molecular weight of approximately 257.67 g/mol . sigmaaldrich.comnih.gov

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 257. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 259 with about one-third the intensity of the [M]⁺ peak should be observed. miamioh.edu

The fragmentation is often dominated by the loss of the stable tert-butyl group. The most abundant ion fragment, or base peak, is frequently the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. docbrown.info Another common fragmentation pathway is the elimination of isobutylene (B52900) (a neutral loss of 56 u), resulting in a peak at m/z 201, which corresponds to the 2-chloro-5-nitrobenzoic acid cation. researchgate.net

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentIdentity
259[C₁₁H₁₂³⁷ClNO₄]⁺Molecular Ion (M+2)
257[C₁₁H₁₂³⁵ClNO₄]⁺Molecular Ion (M)
242[M - CH₃]⁺Loss of a methyl radical
201[M - C₄H₈]⁺Loss of isobutylene
57[C₄H₉]⁺tert-Butyl cation (often base peak)

Elemental Analysis and Rigorous Purity Assessment Techniques

Elemental analysis provides experimental confirmation of the compound's empirical formula by determining the mass percentages of its constituent elements. The theoretical elemental composition of this compound (C₁₁H₁₂ClNO₄) is calculated from its molecular formula and atomic weights. Comparison of these theoretical values with experimental results is a critical step in verifying the identity and purity of a synthesized sample.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.01151.27%
HydrogenH1.0084.70%
ChlorineCl35.45313.76%
NitrogenN14.0075.44%
OxygenO15.99924.83%

Rigorous purity assessment is typically achieved using chromatographic methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These techniques separate the target compound from any starting materials, byproducts, or other impurities, allowing for its quantification and isolation.

Computational Chemistry and Theoretical Studies on Tert Butyl 2 Chloro 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule. For tert-butyl 2-chloro-5-nitrobenzoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to model its electronic structure and predict various properties.

Delving into Electronic Structure and Molecular Orbital Characteristics

The electronic structure of this compound is governed by the interplay of the electron-withdrawing chloro and nitro groups and the bulky tert-butyl ester group attached to the aromatic ring. The nitro group, being a strong π-acceptor, and the chloro group, an inductive electron-withdrawing group, are expected to significantly lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This would render the aromatic ring electron-deficient and susceptible to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the benzene (B151609) ring, with some contribution from the oxygen atoms of the ester group. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and spectral properties. In related nitroaromatic compounds, this gap is typically reduced, leading to potential applications in materials science and as a reactive intermediate in organic synthesis.

A comparative analysis with simpler benzoates reveals the substantial electronic influence of the substituents. For instance, computational studies on ethyl m-chlorobenzoate have shown that the presence of a chloro group alters the bond lengths and angles within the benzene ring, indicative of electronic perturbation. scholarsresearchlibrary.com The addition of a nitro group, as in the title compound, would further amplify these effects.

Table 1: Predicted General Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Structures
HOMO-LUMO Gap Relatively smallPresence of strong electron-withdrawing nitro and chloro groups.
Electron Density Electron-deficient aromatic ringCombined π-accepting and inductive effects of substituents.
Dipole Moment SignificantAsymmetric distribution of electron density due to polar groups.

This table is predictive and based on theoretical principles and data from related compounds.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic data, which can then be validated against experimental measurements.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are highly valuable. For this compound, the aromatic protons would exhibit distinct signals due to the substitution pattern. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict these shifts with reasonable accuracy. mdpi.com For instance, studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have demonstrated a good correlation between DFT-predicted and experimental chemical shifts for the aromatic moiety. mdpi.com The tert-butyl group would present a characteristic singlet in the 1H NMR spectrum, typically in the upfield region.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) and Raman bands. The calculated IR spectrum of this compound would be expected to show characteristic peaks for the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and various C-Cl and C-O stretching modes. Comparative studies on ethyl benzoate (B1203000) and ethyl m-chlorobenzoate have shown that DFT methods can accurately predict vibrational spectra. scholarsresearchlibrary.com

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). The presence of the nitroaromatic chromophore suggests that this compound would exhibit absorption bands in the UV region.

Molecular Docking and Advanced Molecular Dynamics Simulations

While not a therapeutic agent itself, this compound serves as a precursor for molecules with potential biological activity. Computational techniques like molecular docking and molecular dynamics (MD) simulations are crucial in this context.

Computational Assessment of Ligand-Protein Interactions (in the context of derivative applications)

Molecular docking studies are pivotal in drug discovery to predict the binding orientation and affinity of a ligand to a protein target. Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated as potential antidiabetic agents. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and their interactions with α-glucosidase and α-amylase were studied using molecular docking. nih.govechemi.com These studies revealed that the synthesized compounds engaged in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of the enzymes. nih.govechemi.com Such computational insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.

Conformational Analysis and Characterization of Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and interactions. The tert-butyl group in this compound is sterically demanding and significantly influences the molecule's conformational preferences.

Conformational analysis of related molecules, such as cis-1,4-di-tert-butylcyclohexane, has been performed using computational methods. upenn.edusikhcom.net These studies often reveal a preference for conformations that minimize steric hindrance. For this compound, the rotation around the C-O bond of the ester linkage and the orientation of the tert-butyl group relative to the planar aromatic ring would be of primary interest. Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, would also be characterized to understand the stability of different conformers. The planarity of the benzoate moiety might be distorted due to the steric bulk of the tert-butyl group, which could have implications for its electronic properties and reactivity.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study the step-by-step process of chemical reactions. While specific mechanistic studies on this compound are not prominent, the reactivity of this class of molecules can be modeled.

Elucidation of Transition States and Reaction Pathways

The synthesis of this compound from its parent carboxylic acid, 2-chloro-5-nitrobenzoic acid, and a tert-butyl source (such as tert-butanol (B103910) or isobutylene) involves an esterification reaction. The elucidation of the transition states and reaction pathways for this transformation would be a key focus of computational studies.

A likely pathway for this reaction, particularly under acidic conditions, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by the oxygen atom of tert-butanol would lead to a tetrahedral intermediate. The rate-determining step, and thus the primary transition state to be investigated, would likely be either the formation of this tetrahedral intermediate or its subsequent collapse to form the final ester product and a water molecule.

Density Functional Theory (DFT) is a common computational method employed for such investigations. By calculating the potential energy surface of the reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified. The transition state is a first-order saddle point on this surface, characterized by a single imaginary frequency in its vibrational analysis. The geometry of this transition state would reveal the precise arrangement of atoms at the peak of the energy barrier, offering a snapshot of the bond-breaking and bond-forming processes.

For instance, in the esterification of 2-chloro-5-nitrobenzoic acid, computational analysis would likely focus on the O-H bond cleavage of the carboxylic acid, the C-O bond formation with the incoming tert-butanol, and the subsequent proton transfers leading to the elimination of water. The steric hindrance imposed by the bulky tert-butyl group and the electronic effects of the chloro and nitro substituents on the benzene ring would significantly influence the geometry and energy of the transition state.

Calculation of Energy Profiles for Chemical Transformations

A complete energy profile for the esterification of 2-chloro-5-nitrobenzoic acid to form its tert-butyl ester would provide a quantitative understanding of the reaction's feasibility and kinetics. This profile is constructed by calculating the relative energies of all species involved in the reaction pathway, including reactants, transition states, intermediates, and products.

Table 1: Hypothetical Energy Profile Data for the Esterification of 2-Chloro-5-nitrobenzoic Acid

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+25.3
Tetrahedral Intermediate (INT)+5.7
Transition State 2 (TS2)+15.1
Products-5.2

Note: This table is illustrative and based on typical values for similar esterification reactions. Specific computational studies on this compound are needed for precise data.

Investigations into Solvation Phenomena and Intermolecular Interactions

The behavior of this compound in solution is governed by a complex interplay of solvation phenomena and intermolecular interactions. Theoretical models are instrumental in dissecting these interactions.

Derivation and Application of Abraham Model Correlations for Solute Transfer

The Abraham model is a powerful linear free-energy relationship used to predict the partitioning of a solute between two immiscible phases or between a gas and a condensed phase. While direct Abraham model correlations for this compound are not readily found in the literature, extensive research has been conducted on its precursor, 2-chloro-5-nitrobenzoic acid. nih.govdocumentsdelivered.comsigmaaldrich.comresearchgate.netresearchgate.net These studies provide a foundation for understanding the solute transfer properties of related compounds.

The model relies on a set of solute descriptors that quantify different aspects of a molecule's ability to engage in intermolecular interactions:

E : Excess molar refraction

S : Dipolarity/polarizability

V : McGowan characteristic volume

Experimental solubility data for 2-chloro-5-nitrobenzoic acid in various solvents have been used to derive Abraham model correlations. nih.govsigmaaldrich.comresearchgate.net For example, the mole fraction solubility of 2-chloro-5-nitrobenzoic acid has been determined in solvents like 2-butoxyethanol (B58217) and diethyl carbonate. nih.govsigmaaldrich.com

Table 2: Experimental Mole Fraction Solubilities (XS exp) of 2-Chloro-5-nitrobenzoic Acid in Various Solvents at 298.15 K

SolventXS expReference
2-Butoxyethanol0.1562 nih.gov
Diethyl Carbonate0.0309 sigmaaldrich.com

By correlating this solubility data with the known solute descriptors for a range of compounds, a mathematical model is developed that can then be used to predict the solubility of other compounds, including, by extension, an estimation for this compound. The derived Abraham model correlations for a given solvent system describe the observed partition coefficient and solubility data to within a small margin of error, often around 0.14 log units or less. nih.govdocumentsdelivered.com

Analysis of Solvophobic Effects and Specific Solvent-Solute Interactions

The interactions between a solute and the surrounding solvent molecules are crucial in determining its solubility and reactivity. These interactions can be broadly categorized into non-specific (solvophobic) and specific (e.g., hydrogen bonding) interactions.

Solvophobic Effects: The "like dissolves like" principle is a manifestation of solvophobic effects. The bulky, nonpolar tert-butyl group of this compound would be expected to have a significant impact on its solubility in polar solvents. In an aqueous environment, the hydrophobic tert-butyl group would lead to a disruption of the hydrogen-bonding network of water, resulting in an unfavorable entropy change and thus low solubility. Conversely, in nonpolar organic solvents, this group would enhance solubility through favorable van der Waals interactions.

Specific Solvent-Solute Interactions: The nitro group and the ester functionality of this compound are capable of specific interactions. The oxygen atoms of the nitro and carbonyl groups can act as hydrogen-bond acceptors, interacting with protic solvents like alcohols. The chloro substituent, while primarily an electron-withdrawing group, can also participate in weaker halogen bonding interactions.

Computational studies, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can be employed to analyze these interactions in detail. By simulating the solute molecule within a cluster of solvent molecules, it is possible to calculate the interaction energies and visualize the preferred solvation shell structure. This would reveal, for instance, the average number of solvent molecules hydrogen-bonded to the solute and the orientation of these solvent molecules. Such detailed analysis provides a molecular-level understanding of the macroscopic property of solubility.

Conclusion and Prospective Research Directions for Tert Butyl 2 Chloro 5 Nitrobenzoate

Synthesis of Current Research Status and Key Findings

An extensive search of scientific databases and chemical literature indicates that Tert-butyl 2-chloro-5-nitrobenzoate is a compound with very limited published research dedicated specifically to it. Its existence is confirmed through its listing in the catalogs of several chemical suppliers, indicating its availability for research and synthesis purposes.

The key finding is inferential: its primary role is likely that of a protected intermediate in organic synthesis. The parent compound, 2-chloro-5-nitrobenzoic acid, is a known precursor in the production of various biologically active molecules. guidechem.comarveelabs.com For instance, 2-chloro-5-nitrobenzoic acid is used in the synthesis of Butafenacil and certain anti-diarrheal agents. arveelabs.com It is also a key component in the preparation of N-substituted 5-nitroanthranilic acid derivatives through amination reactions. chemicalbook.com The tert-butyl ester form of this acid would logically be employed in synthetic routes where the carboxylic acid group requires protection to prevent unwanted side reactions.

Identification of Emerging Research Avenues and Future Potential Applications

Based on the applications of its precursor, future research involving this compound could emerge in the following areas:

Medicinal Chemistry: The compound could be a crucial intermediate in the development of novel pharmaceuticals. The 2-chloro-5-nitrobenzoic acid core is present in molecules with potential antibacterial and antiproliferative activities. chemicalbook.com Researchers could use the tert-butyl ester to facilitate the synthesis of complex derivatives with enhanced or novel therapeutic properties.

Agrochemicals: As the parent acid is an intermediate for crop protection products, further research could involve using this compound to synthesize new herbicides or fungicides. arveelabs.com The protected ester would allow for modifications elsewhere in the molecule.

Materials Science: Nitroaromatic compounds are sometimes used in the development of nonlinear optical materials or as components in coordination polymers. chemicalbook.com While not yet explored, the specific properties of this compound could be investigated for such applications.

Anticipated Methodological Advancements in Synthesis and Characterization

Future methodological advancements are likely to focus on improving the efficiency and environmental footprint of synthesizing and utilizing compounds like this compound.

Synthesis: The synthesis of the parent 2-chloro-5-nitrobenzoic acid often involves the nitration of o-chlorobenzoic acid, which can produce isomeric impurities. google.com Future research may focus on more regioselective nitration methods or improved purification techniques for the subsequent esterification to the tert-butyl ester. google.com The development of catalytic, one-pot procedures for the synthesis and subsequent reaction of this intermediate would also be a significant advancement.

Characterization: While standard characterization techniques (NMR, IR, Mass Spectrometry) would be applied, there is room for in-depth structural studies, such as X-ray crystallography, to understand the solid-state conformation and intermolecular interactions, which can influence its reactivity. There is currently no publicly available crystal structure for this specific compound.

Projected Role and Impact in Interdisciplinary Chemical Science

The projected role of this compound in interdisciplinary chemical science is that of a specialized building block. Its impact will likely be felt in fields that rely on the synthesis of complex organic molecules.

In drug discovery , it could enable the synthesis of libraries of compounds for screening against various biological targets. The ability to deprotect the carboxylic acid under specific conditions allows for late-stage diversification of molecular structures.

In process chemistry , the use of this and similar protected intermediates can streamline manufacturing processes for active pharmaceutical ingredients (APIs) by minimizing side reactions and improving yields.

While currently under the radar in terms of dedicated research, the utility of this compound as a synthetic tool suggests that it will continue to play a quiet but important role in the background of organic and medicinal chemistry innovation. More direct research into its properties and reactivity could, however, unlock new and unforeseen applications.

Q & A

Q. How can the synthesis of tert-butyl 2-chloro-5-nitrobenzoate be optimized under varying reaction conditions?

Methodological Answer: Synthetic optimization involves evaluating reagent systems, solvents, and temperature regimes. For example:

  • Reagent Selection : Thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours) achieves efficient acyl chloride formation, while oxalyl dichloride (COCl)₂ with N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C yields orange solids after crystallization .
  • Solvent Effects : Polar aprotic solvents like DCM enhance reaction rates compared to benzene due to improved solubility of nitroaromatic intermediates .
  • Temperature Control : Lower temperatures (0–20°C) minimize side reactions (e.g., over-nitration) but may require extended reaction times (1–12 hours) .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm esterification (tert-butyl group: δ 1.3–1.5 ppm) and nitro/chlorine substitution patterns (aromatic protons: δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., NIST HP-GC/MS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of nitro and chloro groups, as demonstrated for structurally similar compounds .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
  • Waste Disposal : Collect organic waste in halogen-compatible containers, avoiding mixing with strong oxidizers (e.g., peroxides) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acidity with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The bulky tert-butyl group slows nucleophilic substitution at the benzoate ester but stabilizes intermediates via hydrophobic interactions. Compare reactivity with methyl or benzyl esters .
  • Electronic Effects : The electron-donating tert-butyl group deactivates the aromatic ring, reducing electrophilic substitution rates. Computational studies (DFT) can quantify charge distribution .

Q. What strategies resolve contradictions in reported reaction yields for nitrobenzoate derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate purity of starting materials (e.g., 2-chloro-5-nitrobenzoic acid via HPLC) and monitor reaction progress with TLC .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated or over-nitrated species) arising from variable stoichiometry or temperature .

Q. How can solvent polarity and proticity be leveraged to control regioselectivity in derivatization reactions?

Methodological Answer:

  • Polar Aprotic Solvents (DCM, DMF) : Favor SNAr mechanisms at the nitro-substituted position due to enhanced stabilization of transition states .
  • Protic Solvents (MeOH, H₂O) : Promote hydrolysis of the tert-butyl ester, complicating product isolation. Use anhydrous conditions with molecular sieves to mitigate this .

Q. What computational tools predict the thermodynamic stability of this compound in different environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) under acidic/basic conditions.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-NO₂ bonds to assess stability .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Functional Group Interconversion : Reduce the nitro group to an amine (e.g., H₂/Pd-C) for subsequent amidation or coupling reactions .
  • Ester Hydrolysis : Treat with trifluoroacetic acid (TFA) to yield 2-chloro-5-nitrobenzoic acid, a scaffold for NSAID derivatives .

Methodological Considerations for Contradictory Data

  • Cross-Validation : Replicate experiments using multiple characterization techniques (e.g., NMR + X-ray) to confirm structural assignments .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) to assess data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.